
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDU and is a urea derivative.
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Spectra Analysis
Research has shown interest in the molecular structure and vibrational spectra of compounds containing elements like cyclopropyl and dimethoxybenzyl groups. For instance, theoretical investigations on molecules incorporating cyclopropane moieties have been carried out to understand their molecular structure, vibrational wavenumbers, HOMO-LUMO energy gap, and potential in nonlinear optical applications due to their significant first hyperpolarizability compared to urea (E. S. Al-Abdullah et al., 2014).
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies involving urea-linked compounds demonstrate the potential of these complexes in the self-assembly of molecular devices. These complexes exhibit photoisomerization properties that could be utilized in the development of novel molecular devices, showcasing the versatility of cyclopropyl and dimethoxybenzyl groups in functional molecular assemblies (J. Lock et al., 2004).
Corrosion Inhibition
Compounds with structures incorporating elements of the compound of interest have been evaluated for their efficacy as corrosion inhibitors. For instance, derivatives of urea have been tested and found to be efficient in inhibiting corrosion on metal surfaces, highlighting the potential of these compounds in industrial applications to protect metals from corrosive environments (B. Mistry et al., 2011).
Propiedades
IUPAC Name |
1-cyclopropyl-3-[(3,4-dimethoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-16-6-3-13(9-17(16)23-2)10-19-18(21)20(15-4-5-15)11-14-7-8-24-12-14/h3,6-9,12,15H,4-5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOHLLEWJOJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N(CC2=CSC=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

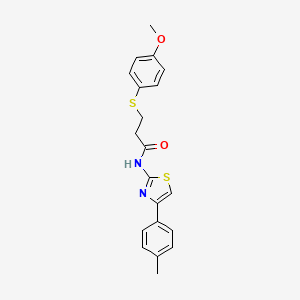
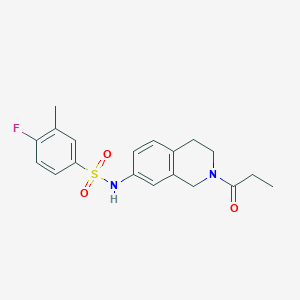
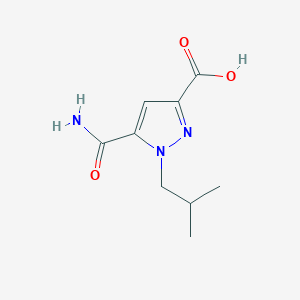
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)
![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

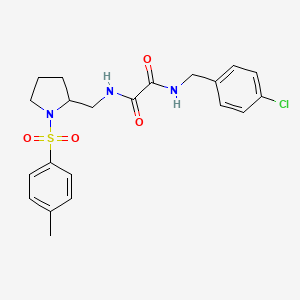
![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)


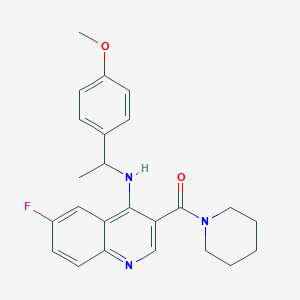
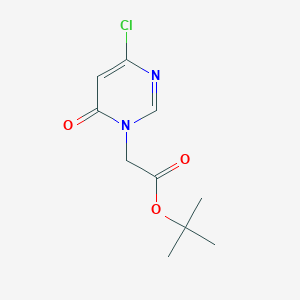
![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)